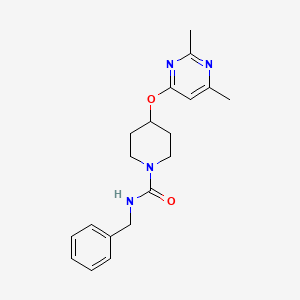

N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific information about the chemical reactions involving “N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide” is not available in the search results.Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research has led to the synthesis of novel chemical structures derived from related compounds, aiming to discover new therapeutic agents with anti-inflammatory, analgesic, and other potential activities. For instance, Abu-Hashem et al. (2020) synthesized a range of new heterocyclic compounds derived from visnaginone and khellinone, showing COX-1/COX-2 inhibition and significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Potential

Catalano et al. (2008) designed and synthesized conformationally restricted analogues of tocainide, aiming to develop potent skeletal muscle sodium channel blockers as antimyotonic agents. These compounds showed a marked increase in potency and use-dependent block compared to tocainide (Catalano et al., 2008).

Analytical Method Development

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, demonstrating its applicability for quality control in pharmaceutical analysis (Ye et al., 2012).

Histone Deacetylase Inhibitor

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, was identified as a potent histone deacetylase (HDAC) inhibitor with significant antitumor activity, highlighting the therapeutic potential of these compounds in cancer treatment (Zhou et al., 2008).

Antipsychotic and Cognitive Enhancers

Heterocyclic carboxamides related to the structure of interest have been evaluated as potential antipsychotic agents, showing promise in the treatment of psychiatric disorders (Norman et al., 1996).

Anti-Acetylcholinesterase Activity

Compounds such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-acetylcholinesterase activity, suggesting potential use in the treatment of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Antineoplastic Agents

Flumatinib, a tyrosine kinase inhibitor with a related chemical structure, has shown promise in the treatment of chronic myelogenous leukemia, demonstrating the potential of these compounds in cancer therapy (Gong et al., 2010).

Propriétés

IUPAC Name |

N-benzyl-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-14-12-18(22-15(2)21-14)25-17-8-10-23(11-9-17)19(24)20-13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAZTGSAIQABPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B2617813.png)

![3-{[(cyclopropylcarbonyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2617818.png)

![N-(3,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2617822.png)

![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2617828.png)

![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2617829.png)

![2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2617831.png)